

# Technical Support Center: Understanding the Early Termination of the ALTITUDE Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Aliskiren hydrochloride |           |
| Cat. No.:            | B026259                 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons behind the early termination of the Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints (ALTITUDE).

## **Frequently Asked Questions (FAQs)**

Q1: Why was the ALTITUDE clinical trial with aliskiren terminated prematurely?

The ALTITUDE trial was terminated early based on the recommendation of the independent Data Monitoring Committee (DMC).[1] The DMC found that aliskiren, when added to standard therapy with an ACE inhibitor or an angiotensin receptor blocker (ARB) in patients with type 2 diabetes and renal impairment, was unlikely to provide any benefit and was associated with an increased risk of specific adverse events.[1][2][3]

Q2: What was the primary objective of the ALTITUDE trial?

The primary objective of the ALTITUDE trial was to determine if aliskiren (300 mg once daily) could reduce cardiovascular and renal morbidity and mortality compared to a placebo in high-risk patients with type 2 diabetes who were already receiving conventional treatment, including an ACE inhibitor or an ARB.[4][5][6]

Q3: What specific adverse events were observed in the aliskiren group?







The early termination was prompted by an increased incidence of non-fatal stroke, renal complications, hyperkalemia (high potassium levels), and hypotension (low blood pressure) in the group receiving aliskiren compared to the placebo group.[1][3][7]

Q4: Did the addition of aliskiren show any benefits for the primary endpoint?

No, the trial was stopped for futility in meeting the primary endpoint.[8] There was no significant difference in the incidence of the primary composite endpoint (which included cardiovascular death, resuscitated death, myocardial infarction, stroke, unplanned hospitalization for heart failure, and renal outcomes) between the aliskiren and placebo groups.[9] In fact, there was a nonsignificant trend towards a worse outcome in the aliskiren group.[7]

Q5: What was the patient population in the ALTITUDE trial?

The trial enrolled 8,606 patients with type 2 diabetes who were at high risk for cardiovascular and renal events.[4][10] These patients had evidence of kidney disease (albuminuria) or a history of cardiovascular disease.[3][5][6]

## **Troubleshooting Guide**

Issue: Designing a clinical trial with dual renin-angiotensin-aldosterone system (RAAS) blockade.

#### **Troubleshooting Steps:**

- Review the ALTITUDE trial findings: The ALTITUDE trial demonstrated that dual RAAS
  blockade with a direct renin inhibitor (aliskiren) on top of an ACE inhibitor or ARB in a highrisk diabetic population resulted in harm without evidence of benefit.[1][3] This outcome
  serves as a critical cautionary tale.
- Evaluate the patient population: The adverse outcomes in ALTITUDE were specific to a
  population with type 2 diabetes and renal impairment.[1] The risk-benefit profile of dual
  RAAS blockade may differ in other populations, but careful consideration and justification are
  necessary.
- Monitor for key adverse events: If proceeding with a study involving dual RAAS blockade,
   rigorous monitoring for hyperkalemia, hypotension, and renal dysfunction is essential. The



ALTITUDE data highlights these as significant risks.[1][2]

Re-evaluate the scientific rationale: The hypothesis that more complete RAAS blockade
would provide additional cardiorenal protection was not supported by the ALTITUDE trial.[3]
Researchers should critically assess the mechanistic basis for proposing such a strategy in
future studies.

### **Data Presentation**

Table 1: Incidence of Key Adverse Events in the ALTITUDE Trial

| Adverse Event                 | Aliskiren Group (%) | Placebo Group (%) |
|-------------------------------|---------------------|-------------------|
| Non-fatal Stroke              | 2.6                 | 2.0               |
| Renal Complications (Serious) | 4.7                 | 3.3               |
| Hyperkalemia                  | 36.9                | 27.1              |
| Hypotension                   | 18.4                | 14.6              |

Source: Health Sciences Authority, Singapore.[8]

## **Experimental Protocols**

The ALTITUDE trial was a randomized, double-blind, placebo-controlled, parallel-group study. [4][5][6]

- Participants: 8,606 patients with type 2 diabetes and evidence of renal disease (albuminuria)
   or cardiovascular disease.[4][10]
- Intervention: Patients were randomly assigned to receive either 300 mg of aliskiren once daily or a placebo.[4]
- Background Therapy: All patients were receiving standard antihypertensive treatment with either an ACE inhibitor or an ARB.[1]
- Primary Endpoint: The primary outcome was a composite of cardiovascular death, resuscitated sudden death, non-fatal myocardial infarction, non-fatal stroke, unplanned



hospitalization for heart failure, end-stage renal disease, or a doubling of baseline serum creatinine concentration.[3][5][6]

# Mandatory Visualizations Signaling Pathway and Trial Outcome



Click to download full resolution via product page

Caption: Logical workflow of the ALTITUDE trial's early termination.

# Renin-Angiotensin-Aldosterone System (RAAS) Inhibition





Click to download full resolution via product page

Caption: Sites of action for Aliskiren, ACE inhibitors, and ARBs in the RAAS pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. ALTITUDE Study of Aliskiren Terminated Early by Novartis [forbes.com]







- 2. FDA Drug Safety Communication: New Warning and Contraindication for blood pressure medicines containing aliskiren (Tekturna) | FDA [fda.gov]
- 3. ALTITUDE halted: Adverse events when aliskiren added to ACEI, ARB therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints (ALTITUDE): rationale and study design PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. ALTITUDE: New Data on Why Trial Halted [medscape.com]
- 8. Early termination of aliskiren study due to adverse events [hsa.gov.sg]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. In Brief: Aliskiren Trial Terminated | The Medical Letter Inc. [secure.medicalletter.org]
- To cite this document: BenchChem. [Technical Support Center: Understanding the Early Termination of the ALTITUDE Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026259#reasons-for-early-termination-of-the-altitude-clinical-trial-with-aliskiren]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com